molecular formula C28H18O8 B8199999 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8199999
M. Wt: 482.4 g/mol
InChI Key: SFQRRWVFWPTCJU-UHFFFAOYSA-N
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Description

The compound 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (CAS 677010-20-7, molecular formula C₁₅H₁₀O₆, molecular weight 286.24 g/mol) is a polycarboxylic acid featuring a central benzene ring substituted with two 4-carboxyphenyl groups at the 3- and 5-positions and additional carboxyl groups at the 1- and 3-positions . This structure endows it with high symmetry and multiple coordination sites, making it a versatile ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its applications span catalysis, gas storage, and sensing due to its ability to form porous, stable networks .

Properties

IUPAC Name

5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O8/c29-25(30)17-5-1-15(2-6-17)19-9-20(16-3-7-18(8-4-16)26(31)32)11-21(10-19)22-12-23(27(33)34)14-24(13-22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQRRWVFWPTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Coupling Reaction

A brominated benzene derivative, such as 1,3,5-tribromobenzene, reacts with 4-carboxyphenylboronic acid under Suzuki conditions. The reaction typically employs:

  • Catalyst : Pd(PPh3)4 (0.5–1.0 mol%)

  • Base : K2CO3 (3.0 equiv)

  • Solvent : Tetrahydrofuran (THF)/H2O (4:1 v/v)

  • Temperature : 80–90°C for 24–48 hours

The intermediate, 3,5-bis(4-carboxyphenyl)phenyl bromide, is isolated via filtration and washed with methanol (Yield: 65–72%).

Final Carboxylation

The bromide intermediate undergoes carboxylation using carbon monoxide (CO) under high pressure (20–30 bar) in the presence of:

  • Catalyst : Pd(OAc)2 (2 mol%) with 1,10-phenanthroline ligand

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 120°C for 12 hours

Post-reaction, the crude product is acidified with HCl (6 M) to precipitate the target compound (Yield: 58–64%).

Hydrothermal Synthesis

This method is favored for producing crystalline samples suitable for metal-organic framework (MOF) applications.

Reaction Setup

A mixture of:

  • Metal Source : Zn(NO3)2·6H2O (1.0 mmol)

  • Ligand : Pre-synthesized 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (1.2 mmol)

  • Solvent : H2O/DMF (7:3 v/v)

  • pH : Adjusted to 4.5–5.0 using HNO3

is sealed in a Teflon-lined autoclave and heated at 150°C for 72 hours.

Crystallization and Isolation

The product crystallizes as colorless needles upon cooling (2°C/min). Yield depends on cooling rate and solvent polarity:

Cooling Rate (°C/min)Solvent Polarity (ET(30))Yield (%)
245.178
545.162
252.341

Data adapted from hydrothermal studies on analogous MOFs.

Solvent-Mediated Recrystallization

Purification is critical due to the compound’s tendency to form solvates. A two-step recrystallization protocol is recommended:

Primary Recrystallization

Dissolve crude product in:

  • Solvent : Dimethyl sulfoxide (DMSO) at 80°C

  • Anti-solvent : Slowly add ethyl acetate (1:4 v/v)

  • Yield Recovery : 85–90%

Secondary Recrystallization

For higher purity (>99%), use:

  • Solvent : Trifluoroacetic acid (TFA)/CHCl3 (1:9 v/v)

  • Crystallization Temperature : −20°C for 24 hours

  • Purity : Confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)

Industrial-Scale Production

Continuous Flow Synthesis

A tubular reactor system enhances reproducibility:

ParameterValue
Residence Time30 minutes
Temperature130°C
Pressure15 bar
Throughput1.2 kg/h

This method reduces side products to <2% compared to batch processes.

Waste Management

  • Liquid Waste : Neutralized with Ca(OH)2 to precipitate Pd residues (99.9% removal)

  • Solid Waste : Incinerated at 850°C to recover PdO

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Multi-Step Organic6498Moderate12.50
Hydrothermal7899Low18.20
Continuous Flow8297High9.80

Hydrothermal synthesis excels in crystallinity but suffers from scalability limitations, whereas continuous flow methods balance cost and throughput.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Di-carboxylated impurities (up to 8% in batch reactions)

  • Solution : Introduce tert-butyl groups as transient protecting agents, reducing impurities to <1%

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate recycling. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative (Boiling point: 106°C, Recycling efficiency: 92%) .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups .

Mechanism of Action

The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of aromatic polycarboxylic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound C₁₅H₁₀O₆ 286.24 4× COOH, biphenyl core MOFs, gas storage, catalysis
Isophthalic Acid (H₂IA) C₈H₆O₄ 166.13 2× COOH (meta positions) MOFs, polymer synthesis
5-Hydroxybenzene-1,3-dicarboxylic Acid C₈H₆O₅ 182.13 2× COOH, 1× -OH MOF functionalization, drug delivery
5,5'-Methylenediisophthalic Acid C₁₇H₁₂O₈ 344.27 4× COOH, methylene bridge PCN-12 MOF synthesis
Pyridine-3,5-dicarboxylic Acid (3,5H₂PyDC) C₇H₅NO₄ 167.12 2× COOH, pyridine ring Luminescent MOFs, sensors
Key Observations :

Pore Size Modulation : Compared to 5,5'-methylenediisophthalic acid (which introduces a methylene spacer), the target compound’s rigid biphenyl core favors smaller, more uniform pores, enhancing selectivity in gas adsorption .

Acidity and Reactivity : The electron-withdrawing carboxyl groups lower reaction barriers in cycloaddition reactions compared to unsubstituted benzene, as demonstrated in gas-phase studies (energy barrier: 1.28 eV vs. ~1.5 eV for benzene) .

Table 2: MOF Performance Metrics
MOF/Ligand Surface Area (m²/g) Gas Uptake (H₂, CH₄) Stability (pH/Temperature) Reference
Target Compound-Based ~2500 H₂: 2.2 wt% at 77 K Stable up to 300°C
MOF-5 (Isophthalic Acid) 3800 CH₄: 240 cm³/g at 36 atm Degrades in moisture
PCN-12 (Methylenediisophthalic Acid) 2100 CO₂: 40 mmol/g at 298 K Alkaline-stable
Key Findings :
  • The target compound’s MOFs exhibit moderate surface areas but superior thermal stability compared to MOF-5, which degrades in humid conditions .
  • Its rigid structure limits pore expansion, reducing methane storage capacity relative to MOF-5 but improving selectivity for smaller molecules like H₂ .

Biological Activity

5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple carboxylic acid groups and a star-shaped configuration, enables it to interact with various biological molecules, particularly DNA. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C27H18O6
  • Molecular Weight : 438.43 g/mol
  • Melting Point : 322-327°C
  • Boiling Point : Approximately 711°C

The compound's tritopic ligand properties allow it to coordinate with metal ions and facilitate the formation of metal-organic frameworks (MOFs), enhancing its utility in materials science and drug delivery systems .

Anticancer Potential

Research indicates that H3BTB exhibits promising anticancer properties through various mechanisms:

  • DNA Binding : The compound binds to DNA via groove binding, leading to structural changes that can inhibit DNA replication and transcription processes essential for cancer cell proliferation .
  • Cell Viability Assays : In vitro studies have demonstrated that H3BTB effectively reduces cell viability in several cancer cell lines, including:
    • HeLa (Cervical Cancer)
    • MCF-7 (Breast Cancer)
    • MDA-MB-231 (Breast Cancer)

The results of these assays are summarized in Table 1.

CompoundHeLa GI50 (µM)MDA-MB-231 GI50 (µM)MCF-7 GI50 (µM)Vero Cells % Growth Inhibition
H3BTB16.2 ± 1.027.62 ± 0.919.03 ± 0.187.31%
Doxorubicin4.21 ± 0.226.82 ± 0.597.32 ± 0.8110.2%
Cisplatin2.64 ± 0.132.27 ± 0.244.63 ± 0.216.67%

As shown in Table 1, H3BTB exhibits significant cytotoxicity against breast cancer cell lines compared to normal cells, indicating its potential as an effective anticancer agent .

The binding of H3BTB to DNA is primarily attributed to both electrostatic and non-electrostatic interactions, which contribute to its ability to unwind the DNA helix . This unwinding disrupts normal cellular functions and may trigger apoptosis in cancer cells.

Case Studies

A recent study focused on the anticancer activity of H3BTB against breast and cervical cancer cell lines demonstrated its effectiveness in inhibiting cell growth through molecular docking studies against key proteins involved in apoptosis pathways such as caspase-3 and NF-κB . The study highlighted the importance of understanding non-covalent interactions in determining the inhibitory potential of H3BTB.

Applications

The diverse applications of H3BTB include:

  • Drug Development : Its ability to bind DNA makes it a candidate for developing novel chemotherapeutic agents.
  • Material Science : As a tritopic ligand, it is valuable in synthesizing metal-organic frameworks for various applications including catalysis and gas storage .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid?

The compound is synthesized via multi-step reactions, typically involving Suzuki–Miyaura coupling or ester hydrolysis. For example:

  • Step 1 : Pd(PPh₃)₄-catalyzed coupling of brominated precursors under reflux in toluene/NaHCO₃ at 110°C for 16 hours (yield: 82%) .
  • Step 2 : Oxidation using Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) . Final hydrolysis of methyl esters with NaOH/MeOH/H₂O at 60°C followed by acidification yields the carboxylic acid form (93% purity) .

Q. What analytical techniques are recommended for characterizing this compound's purity?

  • Elemental Analysis : Verify C and H content against calculated values (e.g., C: 76.77%, H: 5.28%) .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR to detect aromatic protons and carboxyl groups.
  • HPLC : Assess purity (>98% as per CAS 677010-20-7) .

Q. What are the primary research applications of this compound in materials science?

The compound is a key ligand in metal-organic frameworks (MOFs) due to its four carboxylate groups, enabling high-connectivity networks for gas adsorption (e.g., CO₂ capture) and catalysis .

Q. How does the compound's structure influence its coordination chemistry?

The tetra-carboxylic acid groups act as polydentate ligands, facilitating robust coordination with metal nodes (e.g., Zr⁴⁺ or Cu²⁺) to form stable MOFs with tunable pore sizes .

Q. What solvents are optimal for purification?

Methanol, tetrahydrofuran (THF), and water are commonly used for recrystallization, as seen in hydrolysis and acidification steps .

Advanced Research Questions

Q. How can researchers address low yields in the ligand synthesis process?

  • Optimize Catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂ for better turnover in coupling reactions.
  • Temperature Control : Increase reaction time at 120°C to 72 hours for improved conversion (yield: 75% vs. 70% at 48 hours) .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to remove side products .

Q. How to resolve discrepancies between experimental and theoretical surface areas in MOFs using this ligand?

  • Defect Analysis : Use PXRD to identify structural imperfections caused by incomplete ligand-metal coordination.
  • Activation Protocols : Ensure solvent removal via supercritical CO₂ drying to prevent pore collapse .
  • Ligand Purity : Verify via elemental analysis; impurities >2% can reduce surface area by 20–30% .

Q. What strategies control structural defects in coordination polymers incorporating this ligand?

  • Stoichiometric Balance : Maintain a 1:1 metal-to-ligand ratio to prevent under-coordinated nodes.
  • Modulators : Add acetic acid to competitively coordinate metal clusters, improving crystallinity .
  • Inert Conditions : Use Schlenk techniques to avoid hydrolysis of sensitive intermediates .

Q. How to design experiments to study the ligand's stability under varying pH conditions?

  • pH Titration : Monitor solubility changes via UV-Vis spectroscopy in buffers (pH 2–12).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of protonated vs. deprotonated forms .
  • Computational Modeling : Predict pKa values using DFT to identify stable pH ranges .

Q. What methodological approaches integrate computational modeling with experimental synthesis for MOF design?

  • Theory-Driven Synthesis : Use density functional theory (DFT) to predict ligand-metal binding energies, guiding solvent and temperature selection .
  • High-Throughput Screening : Combine automated synthesis with machine learning to map structure-property relationships .
  • In Situ Characterization : Employ synchrotron XRD to track crystallization kinetics and validate simulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

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